![molecular formula C15H16FN3O2 B2959522 3-(2-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide CAS No. 2176201-65-1](/img/structure/B2959522.png)
3-(2-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide
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Description
3-(2-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecules known as BET inhibitors, which have been shown to have anti-cancer and anti-inflammatory properties. In
Scientific Research Applications
Chemical Synthesis and Characterization
3-(2-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide, although not directly identified in the searched papers, shares structural similarities with compounds explored for their potential in various scientific applications. For example, the synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide highlights the methodological advancements in creating compounds with potential therapeutic uses, such as treatments for SARS-CoV-2. These compounds are characterized using advanced techniques like NMR, UV, IR, and mass spectral data to ensure their purity and structural integrity (Manolov, Ivanov, & Bojilov, 2020).
Antitumor Activities
The exploration of compounds structurally related to this compound in antitumor activities reveals promising results. Compounds derived from similar structural frameworks have been synthesized and shown selective anti-tumor activities, contributing valuable knowledge to the development of new cancer therapies. For instance, the synthesis of (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoic Acid and its derivatives demonstrated specific antitumor activities, potentially offering new avenues for cancer treatment (Xiong Jing, 2011).
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-13-5-2-1-4-12(13)6-7-14(20)17-9-11-19-10-3-8-18-15(19)21/h1-5,8,10H,6-7,9,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNQGFLPQBYRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCN2C=CC=NC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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